molecular formula C14H18O4S2 B8041765 1,3-Bis(2-methylprop-2-enylsulfonyl)benzene

1,3-Bis(2-methylprop-2-enylsulfonyl)benzene

Cat. No.: B8041765
M. Wt: 314.4 g/mol
InChI Key: YHMOANLSIGZMAZ-UHFFFAOYSA-N
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Description

1,3-Bis(2-methylprop-2-enylsulfonyl)benzene is a chemical compound that belongs to the class of sulfones. It is commonly used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2-methylprop-2-enylsulfonyl)benzene typically involves the reaction of benzene with 2-methylprop-2-enylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-methylprop-2-enylsulfonyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1,3-Bis(2-methylprop-2-enylsulfonyl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,3-Bis(2-methylprop-2-enylsulfonyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This interaction can affect various cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(2-chloroprop-2-enylsulfonyl)benzene
  • 1,3-Bis(2-bromoprop-2-enylsulfonyl)benzene
  • 1,3-Bis(2-iodoprop-2-enylsulfonyl)benzene

Uniqueness

1,3-Bis(2-methylprop-2-enylsulfonyl)benzene is unique due to the presence of the 2-methylprop-2-enylsulfonyl groups, which impart specific chemical and physical properties. These properties make it suitable for a wide range of applications, from organic synthesis to industrial production.

Properties

IUPAC Name

1,3-bis(2-methylprop-2-enylsulfonyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4S2/c1-11(2)9-19(15,16)13-6-5-7-14(8-13)20(17,18)10-12(3)4/h5-8H,1,3,9-10H2,2,4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMOANLSIGZMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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